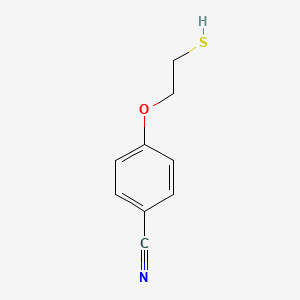
tert-Butyl 5-amino-8-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 5-amino-8-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate: is a complex organic compound that belongs to the class of tetrahydroisoquinolines
Preparation Methods
The synthesis of tert-Butyl 5-amino-8-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the tetrahydroisoquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline ring system.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions to introduce the trifluoromethyl group at the desired position.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a suitable catalyst, such as sulfuric acid or a Lewis acid.
Industrial production methods may vary, but they generally follow similar principles with optimizations for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance efficiency and yield .
Chemical Reactions Analysis
tert-Butyl 5-amino-8-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to obtain amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the tetrahydroisoquinoline ring.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and tert-butyl alcohol.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon, sulfuric acid), and temperature control to optimize reaction rates and yields .
Scientific Research Applications
tert-Butyl 5-amino-8-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.
Biological Studies: It is used in biochemical assays to investigate enzyme inhibition, receptor binding, and cellular uptake mechanisms.
Material Science: The compound’s unique structural features make it a candidate for developing novel materials with specific electronic and optical properties.
Chemical Biology: Researchers use this compound to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids
Mechanism of Action
The mechanism of action of tert-Butyl 5-amino-8-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, the compound can bind to its target, modulating its activity through competitive inhibition or allosteric regulation. The amino group may participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-target complex .
Comparison with Similar Compounds
Similar compounds to tert-Butyl 5-amino-8-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate include:
tert-Butyl 5-amino-1,2,3,4-tetrahydroisoquinoline-2-carboxylate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
tert-Butyl 5-amino-8-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate: Contains a methyl group instead of a trifluoromethyl group, affecting its lipophilicity and reactivity.
tert-Butyl 5-amino-8-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate: The presence of a chloro group alters its electronic properties and potential interactions with biological targets.
The uniqueness of this compound lies in the trifluoromethyl group’s influence on its chemical stability, lipophilicity, and biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C15H19F3N2O2 |
|---|---|
Molecular Weight |
316.32 g/mol |
IUPAC Name |
tert-butyl 5-amino-8-(trifluoromethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C15H19F3N2O2/c1-14(2,3)22-13(21)20-7-6-9-10(8-20)11(15(16,17)18)4-5-12(9)19/h4-5H,6-8,19H2,1-3H3 |
InChI Key |
AAQBPTJKKOLKPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C=CC(=C2C1)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


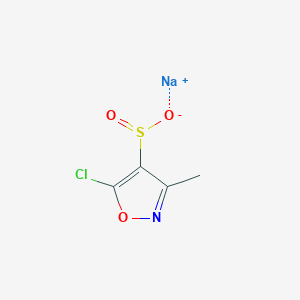

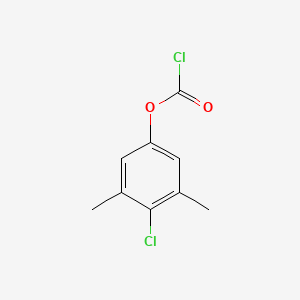
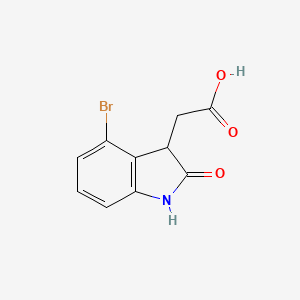
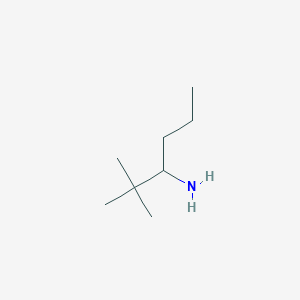
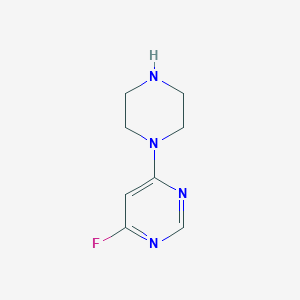
![2-{2-[2-(morpholin-4-yl)-1,3-thiazol-4-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13205989.png)
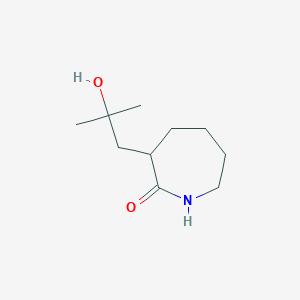
![2-({[(Benzyloxy)carbonyl]amino}oxy)propanoic acid](/img/structure/B13206005.png)
![3-[3-(Propan-2-yloxy)-1H-pyrazol-1-yl]piperidine](/img/structure/B13206006.png)
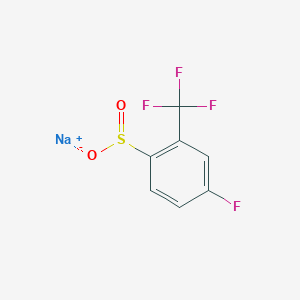

![1-[1-(Aminomethyl)cyclobutyl]-2,2-dimethylcyclobutan-1-ol](/img/structure/B13206018.png)
